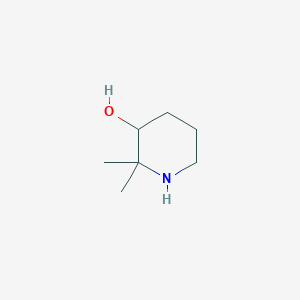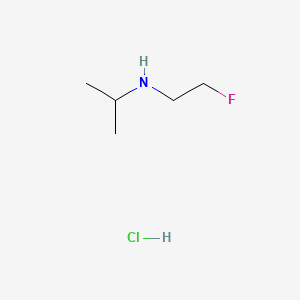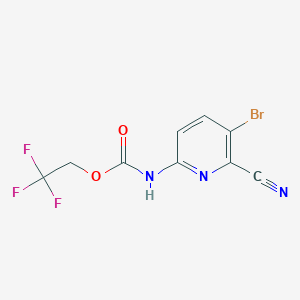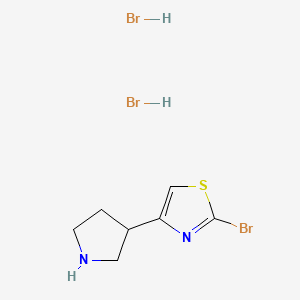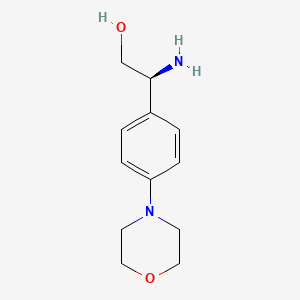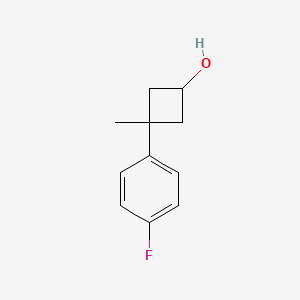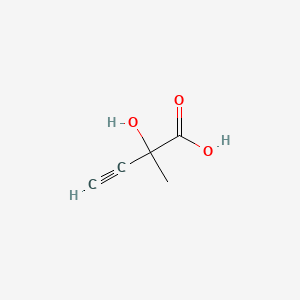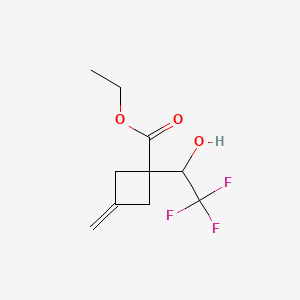
Ethyl 3-methylidene-1-(2,2,2-trifluoro-1-hydroxyethyl)cyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-methylidene-1-(2,2,2-trifluoro-1-hydroxyethyl)cyclobutane-1-carboxylate is a synthetic organic compound characterized by its unique cyclobutane ring structure and the presence of trifluoromethyl and hydroxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methylidene-1-(2,2,2-trifluoro-1-hydroxyethyl)cyclobutane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of ethyl cyclobutanecarboxylate with a trifluoromethylating agent, followed by the introduction of the hydroxyethyl group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methylidene-1-(2,2,2-trifluoro-1-hydroxyethyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 3-methylidene-1-(2,2,2-trifluoro-1-hydroxyethyl)cyclobutane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials with specific properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism by which Ethyl 3-methylidene-1-(2,2,2-trifluoro-1-hydroxyethyl)cyclobutane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxyethyl group can form hydrogen bonds with target molecules, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Another compound with a trifluoromethyl group, used in similar applications.
1,1,1-Trifluoro-2-iodoethane: Shares the trifluoromethyl group and is used in the synthesis of various organic compounds.
4-Methyl-2-(1,1,1-trifluoro-2-dimethyl-2-ethyl)pyridine: A heterocyclic compound with similar functional groups.
Uniqueness
Ethyl 3-methylidene-1-(2,2,2-trifluoro-1-hydroxyethyl)cyclobutane-1-carboxylate is unique due to its cyclobutane ring structure, which imparts rigidity and specific spatial orientation to the molecule. This structural feature, combined with the presence of both trifluoromethyl and hydroxyethyl groups, makes it a versatile compound with distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13F3O3 |
|---|---|
Molecular Weight |
238.20 g/mol |
IUPAC Name |
ethyl 3-methylidene-1-(2,2,2-trifluoro-1-hydroxyethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C10H13F3O3/c1-3-16-8(15)9(4-6(2)5-9)7(14)10(11,12)13/h7,14H,2-5H2,1H3 |
InChI Key |
BWHVYMBVHNXGDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC(=C)C1)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


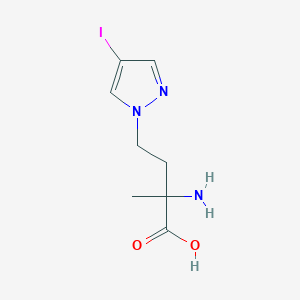
![6-chloro-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B15313411.png)
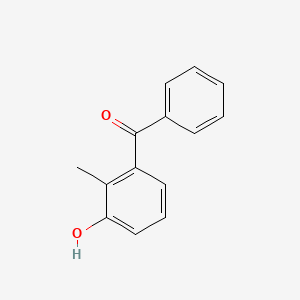
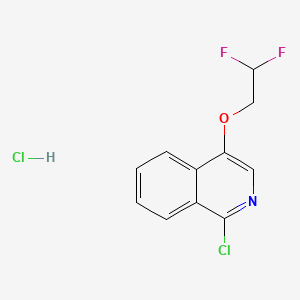
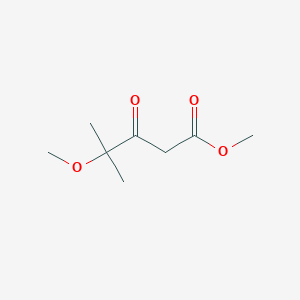
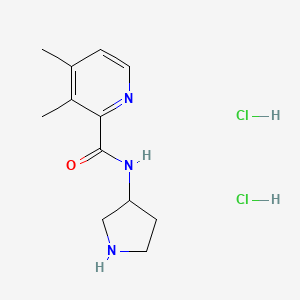
![8-Bromo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15313431.png)
